molecular formula C10H9NO4 B1455154 Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-16-0

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No.: B1455154
CAS No.: 1221792-16-0
M. Wt: 207.18 g/mol
InChI Key: BDEPJHWVIGGFMN-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview

This compound belongs to the benzoxazole family, known for their varied biological properties. Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound demonstrates inhibitory effects against various pathogens, including Gram-positive and Gram-negative bacteria. It is believed that the presence of electron-withdrawing groups enhances its antimicrobial properties by disrupting bacterial enzyme functions .
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : Initial findings suggest that it may interact with receptors involved in inflammatory responses, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has been tested against various microbial strains, showing promising results:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM
Pseudomonas aeruginosa8 μM

These results indicate that this compound possesses selective antibacterial properties, particularly against certain Gram-positive strains .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated in various cancer cell lines:

Cancer Cell LineIC50 (μM)
HCT116 (Colorectal)3.7
MCF-7 (Breast)1.2
HEK293 (Kidney)5.3

These values suggest that this compound exhibits strong selective activity against breast cancer cells compared to other cell lines .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on colorectal carcinoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 3.7 μM, with apoptosis confirmed through caspase activation assays .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed its potential as a treatment for infections caused by resistant bacterial strains. In vitro tests demonstrated effective inhibition against Staphylococcus aureus, supporting its application in developing new antimicrobial agents .

Properties

IUPAC Name

methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-7(10(12)14-2)9-8(4-6)11-5-15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEPJHWVIGGFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270604
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-16-0
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Methylorthoformate
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate

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